Ethyl 4-ethoxypenta-2,4-dienoate
Description
Ethyl 4-ethoxypenta-2,4-dienoate is a conjugated dienoate ester characterized by an ethoxy substituent at the 4-position of the pentadienoate backbone. The ethoxy group introduces electronic and steric effects that modulate reactivity, solubility, and biological activity. Such compounds are typically synthesized via Wittig-type olefination, cross-metathesis, or deprotection of silyl ether intermediates, as observed in related dienoate esters .
Properties
CAS No. |
89905-58-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 4-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
YYEIGWAOKUFYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C=CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl 5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . This method is advantageous due to the low cost, high catalytic-reaction rates, and ecological safety of iron salts used in the process .
Another method involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl β-bromoacrylates . This method ensures high stereoselectivity and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fe-catalyzed cross-coupling method is preferred due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Substituted ethyl esters.
Scientific Research Applications
Ethyl 4-ethoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The conjugated diene structure allows it to participate in electron transfer reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Ethyl 4-ethoxypenta-2,4-dienoate with structurally related dienoate esters:
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., ethoxy, methyl) enhance the electron density of the diene system, increasing stability and altering regioselectivity in cycloadditions. For example, ethyl 4-methylpenta-2,4-dienoate participates in ligand-controlled annulations due to its electron-rich diene .
- Steric Effects: Bulky substituents (e.g., phenyl, propyl) hinder access to reactive sites. Ethyl 5-phenylpenta-2,4-dienoate exhibits constrained rotation, favoring planar conformations critical for π-π interactions in crystal packing .
- Biological Activity: Phenyl-substituted derivatives show antiproliferative effects, likely due to enhanced lipophilicity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
